molecular formula C21H19N3O4S B11585347 (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11585347
M. Wt: 409.5 g/mol
InChI Key: VKLNMBYDHWPYHT-PDGQHHTCSA-N
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Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethoxyphenyl and an ethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring is formed through cyclization reactions.

    Formation of the Triazole Ring: The triazole ring is then introduced by reacting the thiazole intermediate with hydrazine derivatives under specific conditions.

    Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and ethoxybenzylidene groups through substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, halogenated solvents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The uniqueness of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O4S/c1-4-28-15-8-6-5-7-13(15)12-18-20(25)24-21(29-18)22-19(23-24)14-9-10-16(26-2)17(11-14)27-3/h5-12H,4H2,1-3H3/b18-12-

InChI Key

VKLNMBYDHWPYHT-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

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